6'''-Feruloylspinosin

Descripción

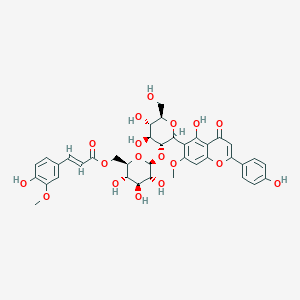

Structure

2D Structure

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40O18/c1-50-22-11-16(3-9-19(22)41)4-10-27(43)52-15-26-31(45)33(47)35(49)38(55-26)56-37-34(48)30(44)25(14-39)54-36(37)29-23(51-2)13-24-28(32(29)46)20(42)12-21(53-24)17-5-7-18(40)8-6-17/h3-13,25-26,30-31,33-41,44-49H,14-15H2,1-2H3/b10-4+/t25-,26-,30-,31-,33+,34+,35-,36+,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAXZHIVHPRTIU-IHIXZLSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6'''-Feruloylspinosin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a natural flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from the seeds of Ziziphus jujuba (jujube), this compound has demonstrated potential therapeutic applications as an anti-inflammatory, sedative-hypnotic, and cardioprotective agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and the experimental methodologies used to elucidate them.

Chemical Structure and Properties

This compound is a complex flavonoid composed of a spinosin core esterified with a ferulic acid moiety at the 6''' position of the glucosyl unit. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [1][2] |

| Molecular Formula | C38H40O18 | [1][2] |

| Molecular Weight | 784.7 g/mol | [1][3] |

| CAS Number | 77690-92-7 | [2] |

| PubChem CID | 21597353 | [1] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O">C@HO)O | [1][4] |

| InChI Key | WZAXZHIVHPRTIU-IHIXZLSHSA-N | [1][2] |

| Physicochemical Property | Value/Description | Source |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Also soluble in Chloroform, Dichloromethane, and Acetone. | [5][6][7] |

| Predicted Boiling Point | 1029.8 ± 65.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | [2] |

| Storage | Store at -20°C, desiccated and protected from direct sunlight. | [6][8] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, with its anti-inflammatory, sedative-hypnotic, and cardioprotective properties being the most extensively studied.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that this compound can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[7] While a specific IC50 value for this compound's inhibition of nitric oxide (a key inflammatory mediator) in cells like RAW 264.7 macrophages has not been definitively reported in the available literature, related flavonoids have shown potent activity in such assays.

Below is a diagram illustrating the NF-κB signaling pathway and the proposed point of intervention by this compound.

Sedative-Hypnotic Effects through GABA Receptor Modulation

This compound has been identified as a key contributor to the sedative and hypnotic effects of Ziziphi Spinosae Semen.[6][9] Its mechanism of action is linked to the potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Specifically, this compound has been shown to enhance the mRNA expression of GABAA receptor subunits α1 and α5, as well as the GABAB receptor 1 (GABABR1) in rat hippocampal neurons.[1] This upregulation of GABA receptors would lead to an enhanced inhibitory tone in the brain, contributing to its sedative and hypnotic properties. Furthermore, pharmacokinetic studies have indicated that this compound can cross the blood-brain barrier.[2]

Cardioprotective Properties

Recent studies have highlighted the cardioprotective effects of this compound in the context of myocardial ischemia-reperfusion injury.[10] The proposed mechanism involves the inhibition of glycogen synthase kinase-3β (GSK3β), a key regulator of various cellular processes. Inhibition of GSK3β by this compound leads to an increase in autophagy, a cellular recycling process that can protect cells from stress, and the activation of the PGC-1α/Nrf2/HO-1 signaling pathway.[10] This pathway is crucial for mitochondrial biogenesis and the antioxidant response, thereby protecting cardiac cells from oxidative damage during reperfusion.

The following diagram illustrates the proposed cardioprotective signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been or could be employed to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (typically in the range of 1-100 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A vehicle control (DMSO) and a positive control (e.g., L-NMMA, an NOS inhibitor) should be included.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

-

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.

Western Blot Analysis of NF-κB p65 Nuclear Translocation

This technique is used to quantify the amount of the p65 subunit of NF-κB that has translocated from the cytoplasm to the nucleus upon stimulation, and to assess the inhibitory effect of a compound on this process.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., macrophages or other relevant cell types) with this compound followed by an inflammatory stimulus (e.g., LPS or TNF-α).

-

Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol involving differential centrifugation.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for NF-κB p65.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use loading controls for the nuclear (e.g., Lamin B1 or Histone H3) and cytoplasmic (e.g., GAPDH or β-actin) fractions to ensure equal protein loading.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for GABA Receptor Subunit mRNA Expression

This method is used to measure the relative changes in the mRNA levels of specific GABA receptor subunits in response to treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture primary hippocampal neurons or a suitable neuronal cell line and treat with this compound at various concentrations and for different durations.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard method like TRIzol extraction.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target GABA receptor subunits (e.g., GABRA1, GABRA5, GABRB1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in mRNA expression of the target genes relative to the reference gene and the untreated control.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, neurotransmission, and cellular protection underscores its potential for the development of novel therapeutics for a range of disorders. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms of action and for the preclinical evaluation of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

- 1. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. japsonline.com [japsonline.com]

The Biosynthesis of 6'''-Feruloylspinosin in Ziziphus jujuba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-feruloylspinosin, a prominent C-glycosylflavonoid found in the seeds of Ziziphus jujuba (jujube), has garnered significant attention for its sedative, anxiolytic, and neuroprotective properties. Understanding its biosynthetic pathway is crucial for the metabolic engineering of this high-value medicinal compound. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in Ziziphus jujuba. It details the precursor pathways, key enzymatic steps, and presents available quantitative data on metabolite distribution. Furthermore, this guide outlines established experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved in this pathway.

Introduction

Ziziphus jujuba Mill., commonly known as jujube, is a culturally and economically important plant with a long history of use in traditional medicine. Its seeds, in particular, are rich in bioactive flavonoids, with spinosin and its acylated derivatives, such as this compound, being of significant pharmacological interest.[1][2] this compound is a C-glycoside flavonoid, a class of compounds known for their enhanced stability and bioavailability compared to their O-glycoside counterparts. The biosynthesis of this complex molecule involves a series of enzymatic reactions, beginning with the general phenylpropanoid pathway and branching into flavonoid biosynthesis, followed by specific glycosylation and acylation steps. This document serves as an in-depth guide to the intricate biosynthetic journey of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Apigenin Core: Formation of the foundational flavonoid structure.

-

C-Glycosylation of Apigenin to form Spinosin: Attachment of glucose moieties to the apigenin core.

-

Feruloylation of Spinosin: The final acylation step to produce this compound.

Biosynthesis of the Apigenin Core

The formation of apigenin, the aglycone backbone of spinosin, begins with the general phenylpropanoid pathway (GPP) and proceeds through the flavone synthesis pathway (FSP).

-

General Phenylpropanoid Pathway (GPP): The aromatic amino acid L-phenylalanine, derived from the shikimate pathway, is converted to p-coumaroyl-CoA in a series of enzymatic steps.

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.

-

-

Flavone Synthesis Pathway (FSP): p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a flavanone.

-

Flavone synthase (FNS): Oxidizes naringenin to produce the flavone apigenin.

-

C-Glycosylation of Apigenin to form Spinosin

Spinosin is a di-C-glycoside of apigenin. This involves the attachment of a glucose molecule to the C-6 position of the A-ring of apigenin, followed by the attachment of a second glucose molecule to the 2''-hydroxyl group of the first glucose.

-

Apigenin to Isovitexin (Apigenin-6-C-glucoside): A putative C-glycosyltransferase (CGT) utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the C-6 position of apigenin. While the specific CGT in Z. jujuba has not been fully characterized, studies on other plants have identified enzymes that catalyze this C-glycosylation step on flavones.[3][4]

-

Isovitexin to Spinosin (Isovitexin-2''-O-glucoside): A specific O-glycosyltransferase (OGT) then catalyzes the transfer of a glucose molecule from UDP-glucose to the 2''-hydroxyl group of the C-linked glucose of isovitexin. The identification of a 2''-O-glycosyltransferase (ZjOGT38) in Ziziphus jujuba that acts on flavanone C-glycosides suggests the presence of enzymes capable of this type of glycosylation in the plant.[5]

Feruloylation of Spinosin

The final step in the biosynthesis of this compound is the acylation of spinosin with a feruloyl group.

-

Biosynthesis of Ferulic Acid: Ferulic acid is synthesized from p-coumaric acid via caffeic acid. The enzymes involved are p-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT). The ferulic acid is then activated to feruloyl-CoA by a CoA ligase.

-

Feruloylation of Spinosin: A putative acyltransferase catalyzes the transfer of the feruloyl group from feruloyl-CoA to the 6'''-hydroxyl group of the terminal glucose of spinosin. The specific enzyme responsible for this reaction in Z. jujuba has yet to be identified, but acyltransferase activity has been documented in the plant.[6]

Quantitative Data on Flavonoid Content in Ziziphus jujuba

The concentration of spinosin, this compound, and other related flavonoids varies significantly between different tissues and developmental stages of the jujube plant. The seeds are the primary repository for these compounds.

| Compound | Tissue | Variety | Content | Reference |

| Spinosin | Seeds | Z. jujuba var. spinosa | 73.11 ± 33.90 mg/100g | [7] |

| Seeds | Z. jujuba (Korean) | 17.71 mg/g DW | [8] | |

| Fruit | Z. jujuba cv. Hupingzao | Detected, decreases with maturity | [9] | |

| This compound | Seeds | Z. jujuba var. spinosa | 30.81 ± 11.65 mg/100g | [7] |

| Seeds | Z. jujuba (Korean) | 12.40 mg/g DW | [8] | |

| Total Flavonoids | Fruit Peel | Z. jujuba cv. Sanbianhong | 0.95 - 4.94 mg/g DW (varies with maturity) | |

| Leaves | Z. jujuba | 1.07 ± 0.025% to 1.32 ± 0.03% | [10] | |

| Fruit | 20 varieties | 359.38 to 1041.33 µg/g FW | [9][11] | |

| Rutin | Leaves | Z. jujuba | Dominant flavonoid | [10] |

| Fruit | Z. jujuba | Present, decreases with maturity | [9] | |

| Quercetin | Fruit | Z. jujuba | Present, decreases with maturity | [9] |

Experimental Protocols

Extraction of Flavonoids from Ziziphus jujuba Seeds

This protocol is adapted from methodologies described for the extraction of flavonoids from jujube.[12][13]

-

Sample Preparation: Dry the Ziziphus jujuba seeds at 60°C until a constant weight is achieved. Grind the dried seeds into a fine powder.

-

Extraction:

-

Suspend the seed powder in 60% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).

-

Perform extraction at 60°C for 60 minutes with continuous stirring.

-

Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C.

-

-

Purification (Optional):

-

The crude extract can be further purified using column chromatography on silica gel or a macroporous resin to isolate specific flavonoid glycosides.

-

In Vitro Assay for Flavonoid Glycosyltransferase Activity

This is a general protocol for assaying the activity of a recombinant flavonoid glycosyltransferase.[4][14][15]

-

Reaction Mixture: Prepare a reaction mixture (e.g., 100 µL total volume) containing:

-

50 mM Tris-HCl buffer (pH 7.5 - 8.0)

-

5-10 µg of purified recombinant glycosyltransferase

-

1 mM UDP-glucose (sugar donor)

-

0.1-0.5 mM flavonoid aglycone (e.g., apigenin) or glycoside (e.g., isovitexin) substrate (dissolved in DMSO)

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-12 hours.

-

Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.

-

In Vitro Assay for Acyltransferase Activity

This is a generalized protocol for measuring acyltransferase activity with a flavonoid substrate.[16][17]

-

Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL total volume) containing:

-

100 mM Phosphate buffer (pH 7.0)

-

Microsomal protein extract from Z. jujuba or purified recombinant acyltransferase.

-

3 µM of the flavonoid acceptor substrate (e.g., spinosin).

-

3 µM of the acyl-CoA donor (e.g., feruloyl-CoA).

-

12.5 µM Bovine Serum Albumin (BSA) to bind free fatty acids.

-

-

Incubation: Incubate the reaction at 37°C for 10-60 minutes.

-

Termination and Extraction:

-

Stop the reaction by adding methanol/chloroform (2:1, v/v).

-

Perform a Bligh and Dyer extraction to separate the lipid-soluble acylated product.

-

-

Analysis:

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the sample in an appropriate solvent.

-

Analyze by LC-MS/MS to identify and quantify the acylated flavonoid.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Flavonoid Analysis

Caption: Workflow for extraction and analysis of flavonoids from Z. jujuba.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Ziziphus jujuba is a complex and fascinating process that begins with primary metabolism and culminates in a pharmacologically active secondary metabolite. While the general framework of the pathway is understood, key enzymes, particularly the specific C-glycosyltransferase responsible for the formation of the spinosin backbone and the acyltransferase that attaches the feruloyl moiety, remain to be definitively identified and characterized in Z. jujuba. Future research should focus on the isolation and functional characterization of these enzymes. Such knowledge will be instrumental for the development of biotechnological platforms, using either plant cell cultures or microbial hosts, for the sustainable and high-yield production of this compound and other valuable flavonoid glycosides from this important medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. [Flavone C-glycosides from seeds of Ziziphus jujuba var. spinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) | PLOS One [journals.plos.org]

- 12. Extraction Methods and Sedative–Hypnotic Effects of Total Flavonoids from Ziziphus jujuba Mesocarp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of lysophospholipid acyltransferase activities using substrate competition - PubMed [pubmed.ncbi.nlm.nih.gov]

6'''-Feruloylspinosin: A Technical Guide to its Discovery, Biochemistry, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a C-glycoside flavonoid, has emerged as a significant bioactive compound isolated from Ziziphi Spinosae Semen (ZSS), the dried seeds of Ziziphus jujuba Mill. var. spinosa. For centuries, ZSS has been a cornerstone of traditional Chinese medicine, primarily utilized for its sedative and anxiolytic properties to treat insomnia and anxiety. Modern phytochemical research has identified a rich array of bioactive constituents within ZSS, including saponins, alkaloids, and flavonoids, with this compound being a key player in its therapeutic effects. This technical guide provides a comprehensive overview of the discovery, history, and detailed biochemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The exploration of the chemical constituents of Ziziphi Spinosae Semen has a history spanning several decades. Initial studies in the late 1970s led to the isolation of the flavonoid spinosin. This pioneering work paved the way for the subsequent identification of a multitude of flavonoid C-glycosides from ZSS. While a precise date for the initial discovery of this compound is not definitively documented in a singular source, its identification arose from the continued and more detailed phytochemical analyses of ZSS extracts. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), have been instrumental in isolating and characterizing numerous spinosin derivatives, including this compound. These studies have consistently identified this compound as a significant flavonoid component of the seed kernel. Its recognized sedative-hypnotic and anti-inflammatory activities have since made it a subject of considerable scientific interest.

Physicochemical Properties and Structure

This compound is a flavonoid C-glycoside, a class of compounds characterized by a C-C bond between the flavonoid backbone and a sugar moiety. Its chemical structure consists of a spinosin backbone to which a feruloyl group is attached.

Biological Activities and Therapeutic Potential

Extensive research has illuminated the diverse pharmacological activities of this compound, highlighting its potential for therapeutic applications.

Sedative and Hypnotic Effects: this compound is considered a key contributor to the well-known sedative and hypnotic effects of ZSS. Studies have shown that it can prolong sleeping time induced by hexobarbital in mice. The mechanism underlying these effects is believed to involve the modulation of the central nervous system, particularly the GABAergic and serotonergic systems. It is suggested that this compound may enhance the function of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the brain, leading to a calming and sleep-promoting effect.

Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing this key inflammatory pathway, this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential in the management of inflammatory conditions.

Cardioprotective Effects: Studies have revealed the cardioprotective potential of this compound. It has been shown to protect the heart against acute myocardial ischemia and reperfusion injury in rat models. The proposed mechanism involves the inhibition of GSK3β and subsequent activation of the PGC-1α/Nrf2/HO-1 pathway, which helps to mitigate oxidative stress and promote cell survival.

Neuroprotective Effects: Emerging evidence suggests that this compound possesses neuroprotective properties. It has been found to alleviate β-amyloid-induced toxicity, a hallmark of Alzheimer's disease, by modulating neurotransmitters and the AMPK/mTOR signaling pathway. This indicates its potential as a therapeutic agent for neurodegenerative disorders.

Quantitative Data

The following tables summarize the quantitative data from various studies on the analysis, isolation, and pharmacokinetics of this compound.

Table 1: Analytical Method Validation for this compound

| Parameter | Method | Matrix | Value | Reference |

| Linearity Range | UHPLC-TSQ-MS/MS | Rat Plasma | - | |

| Lower Limit of Quantification (LLOQ) | UHPLC-TSQ-MS/MS | Rat Plasma | - | |

| Precision (RSD%) | HPLC-UV | Zizyphi Semen Extract | < 3.17% | |

| Accuracy | HPLC-UV | Zizyphi Semen Extract | 97.61–101.87% |

Table 2: Isolation and Purification of this compound from Ziziphi Spinosae Semen

| Parameter | Value | Reference |

| Starting Material | 31.2 g defatted ZSS | |

| Yield | 80.5 mg | |

| Purity | 99.0% | |

| Overall Yield | 83.0% |

Experimental Protocols

1. Isolation and Purification of this compound from Ziziphi Spinosae Semen

This protocol is based on the methodology described by He et al. (2016).

-

Step 1: Extraction. Defatted ZSS powder (31.2 g) is subjected to ultrasonic extraction.

-

Step 2: Macroporous Resin Purification. The crude extract is purified using a macroporous resin column to enrich the flavonoid fraction.

-

Step 3: Flash Chromatography. The enriched fraction is then separated by flash chromatography to isolate different compounds.

-

Step 4: High-Pressure Preparative Chromatography. The fraction containing this compound is further purified by high-pressure preparative chromatography to obtain the final high-purity compound.

2. HPLC-MS/MS Method for Quantification in Rat Plasma

The following is a representative protocol for the quantification of this compound in rat plasma, synthesized from various sources.

-

Sample Preparation:

-

To 100 µL of rat plasma, add an internal standard.

-

Acidify the plasma sample with formic acid.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., acetonitrile) twice.

-

Centrifuge the mixture to separate the layers.

-

Combine the organic supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is common.

-

Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally applied.

-

Column Temperature: Maintained at approximately 35°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Signaling Pathways and Mechanisms of Action

Sedative-Hypnotic Effects via GABAergic and Serotonergic Systems

The sedative and hypnotic properties of this compound are primarily attributed to its interaction with the GABAergic and serotonergic systems. It is hypothesized to potentiate the action of GABA at GABA_A receptors, leading to increased chloride ion influx and hyperpolarization of neurons, thus producing an inhibitory effect on neuronal excitability. Its influence on the serotonergic system may also contribute to its mood-regulating and sleep-promoting effects.

Proposed mechanism of this compound's sedative-hypnotic action.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, preventing NF-κB activation and reducing inflammation.

Inhibition of the NF-κB pathway by this compound.

Neuroprotective Effects via AMPK/mTOR Pathway Modulation

The neuroprotective activity of this compound is associated with its ability to modulate the AMPK/mTOR signaling pathway. AMPK, a key energy sensor, can be activated by cellular stress. Activated AMPK can then inhibit mTOR, a central regulator of cell growth and proliferation. By inhibiting mTOR, this compound may promote autophagy, a cellular process that removes damaged components, thereby protecting neurons from β-amyloid-induced toxicity.

Modulation of the AMPK/mTOR pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with a wide range of therapeutic applications. Its well-documented sedative-hypnotic, anti-inflammatory, cardioprotective, and neuroprotective effects, supported by a growing body of scientific evidence, make it a compelling candidate for further drug development. This technical guide provides a solid foundation for researchers and scientists to delve deeper into the pharmacological potential of this fascinating flavonoid. Further investigations into its clinical efficacy, safety profile, and bioavailability are warranted to fully realize its therapeutic promise.

A Technical Guide to the Biological Activity Screening of 6'''-Feruloylspinosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a flavonoid C-glycoside predominantly isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols for major assays, and visualizations of the implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The biological activities of this compound are multifaceted, with significant findings in the areas of anti-inflammatory, neuroprotective, cardioprotective, antioxidant, and anti-melanogenic effects. A summary of the available quantitative data is presented in Table 1 for comparative analysis.

| Biological Activity | Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |

| Cardioprotective | Myocardial Ischemia/Reperfusion | Wistar albino rats | 5 mg/kg (i.p.) | ↓ Serum Cardiac Troponin I (cTnI) from 662.0 to 429.2 pg/ml; ↓ LDH activity from 61286 to 48270 U/ml | [1][2] |

| Anti-melanogenic | α-MSH-induced melanogenesis | B16F10 melanoma cells | 20 µM | ↓ Extracellular melanin from 147.7% to 106.8%; ↓ Intracellular melanin from 153.5% to 101.4% | [3] |

| Anti-melanogenic | α-MSH-induced pigmentation | Zebrafish larvae | 20 µM | ↓ Pigmentation from 237.7% to 133.1% | [3] |

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: Promotion of Mitophagy by this compound.

Caption: Cardioprotective Signaling Pathway of this compound.

Caption: Anti-Melanogenic Signaling Pathway of this compound.

Detailed Experimental Protocols

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is designed to quantify the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 24-well plates at a density of 5 x 10^4 cells/well.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

3. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (transfection control) using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

-

Express the results as a percentage of the activity observed in the stimulated control group (vehicle-treated).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB activation.

Neuroprotective Activity: Aβ-induced Toxicity in PC12 Cells

This protocol assesses the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

1. Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Differentiate the PC12 cells into a neuronal phenotype by treating them with nerve growth factor (NGF, 50-100 ng/mL) for 5-7 days.

2. Compound Treatment and Aβ Exposure:

-

Pre-treat the differentiated PC12 cells with various concentrations of this compound or vehicle for 24 hours.

-

Expose the cells to aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) at a final concentration of 10-25 µM for an additional 24-48 hours.

3. Cell Viability Assessment (MTT Assay):

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Determine the concentration of this compound that provides significant protection against Aβ-induced cell death.

Cardioprotective Activity: In Vivo Myocardial Ischemia/Reperfusion Model

This in vivo protocol evaluates the cardioprotective effects of this compound in a rat model of heart attack.

1. Animal Model:

-

Use male Wistar albino rats (250-300 g).

-

Anesthetize the rats and perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for a period of time (e.g., 30 minutes) to induce ischemia.

-

Remove the ligature to allow for reperfusion (e.g., 2-24 hours).

2. Compound Administration:

-

Administer this compound (5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to the LAD ligation.

3. Assessment of Myocardial Injury:

-

Serum Biomarkers: Collect blood samples and measure the levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) using ELISA kits.

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

-

Apoptosis (TUNEL Assay): Fix heart tissue sections in paraffin and perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells. Counterstain with a nuclear stain like DAPI to visualize all nuclei.

4. Data Analysis:

-

Compare the serum biomarker levels, infarct size, and number of apoptotic cells between the this compound-treated group and the vehicle-treated control group.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These in vitro assays measure the free radical scavenging capacity of this compound.

1. DPPH Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

2. ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

-

In a 96-well plate, add various concentrations of this compound to the ABTS•+ solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

3. Data Analysis:

-

For both assays, calculate the percentage of radical scavenging activity for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Anti-melanogenic Activity: Melanin Content Assay in B16F10 Cells

This assay quantifies the inhibitory effect of this compound on melanin production in melanoma cells.

1. Cell Culture and Treatment:

-

Seed B16F10 melanoma cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence of a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH, 100 nM), for 48-72 hours.

2. Melanin Content Measurement:

-

After treatment, wash the cells with PBS and lyse them with a solution of 1 N NaOH containing 10% DMSO.

-

Heat the lysates at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysates at 405 nm using a microplate reader.

3. Data Analysis:

-

Normalize the melanin content to the total protein content of each sample to account for differences in cell number.

-

Express the results as a percentage of the melanin content in the α-MSH-stimulated control group.

-

Determine the concentration of this compound that causes a significant reduction in melanin production.

Conclusion

This compound demonstrates a promising profile of biological activities with therapeutic potential in various domains, including inflammation, neurodegeneration, cardiovascular diseases, and skin hyperpigmentation. This technical guide provides a foundational understanding of its biological screening, offering quantitative data and detailed experimental protocols to facilitate further research and development. The elucidation of its mechanisms of action through key signaling pathways provides a roadmap for targeted drug design and optimization. Continued investigation into the pharmacokinetics, safety, and efficacy of this compound in more complex preclinical models is warranted to fully realize its therapeutic promise.

References

- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

In Silico Prediction of 6'''-Feruloylspinosin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'''-Feruloylspinosin, a flavonoid found in the seeds of Ziziphus jujuba and Ziziphus spina-christi, has demonstrated promising biological activities, including anti-inflammatory effects and the potential to mitigate beta-amyloid-induced toxicity.[1][2][3] Despite these observations, a comprehensive understanding of its molecular targets remains elusive. This technical guide outlines a systematic in silico approach to predict and elucidate the protein targets of this compound, leveraging a combination of computational techniques. The proposed workflow integrates ligand-based and structure-based methods, including pharmacophore modeling, reverse docking, and machine learning-based target prediction, to generate a high-confidence list of potential protein interactions. Detailed experimental protocols for these methodologies are provided to enable researchers to apply these techniques in their own drug discovery and development efforts. Furthermore, this guide presents a framework for analyzing the predicted targets in the context of known biological pathways, offering insights into the potential mechanisms of action of this compound.

Introduction

This compound is a natural flavonoid that has garnered interest for its therapeutic potential. Existing research indicates its involvement in the NF-κB signaling pathway, contributing to its anti-inflammatory properties.[1][4] Additionally, studies on related compounds like spinosyns suggest potential interactions with neurological targets such as nicotinic acetylcholine receptors and GABA-gated ion channels, as well as metabolic enzymes like argininosuccinate synthase (ASS1).[5][6][7] However, the full spectrum of its molecular interactions is yet to be explored.

In silico target prediction offers a rapid and cost-effective strategy to identify potential protein targets for small molecules, thereby accelerating the drug discovery process.[8][9][10][11] These computational methods can be broadly categorized into ligand-based and structure-based approaches.[10][12][13] Ligand-based methods utilize the chemical structure of the molecule to infer targets based on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.[8] Structure-based methods, such as reverse docking, predict the binding of a small molecule to a large library of protein structures.[14][15][16][17]

This guide presents a comprehensive in silico workflow to predict the targets of this compound, combining the strengths of multiple computational approaches to enhance the accuracy and reliability of the predictions.

Predicted Targets of this compound

The following table summarizes a hypothetical list of predicted targets for this compound, generated through the integrated in silico workflow described in this guide. The binding affinity scores are simulated values for illustrative purposes.

| Target Class | Predicted Target | Gene Symbol | UniProt ID | Predicted Binding Affinity (kcal/mol) | Supporting Evidence/Rationale |

| Inflammatory Pathway | IκB kinase subunit beta | IKBKB | Q9Y6K9 | -9.2 | Known anti-inflammatory activity of this compound via NF-κB pathway inhibition.[1][4] |

| Nuclear factor-κB p65 subunit | RELA | Q04206 | -8.7 | In silico docking studies have shown potential interaction.[1][4] | |

| Cyclooxygenase-2 | PTGS2 | P35354 | -8.1 | Common target for anti-inflammatory compounds. | |

| Neurological Targets | GABA-A receptor subunit alpha-1 | GABRA1 | P14867 | -9.5 | Spinosyn family compounds are known to modulate GABA-gated ion channels.[5][6] |

| Nicotinic acetylcholine receptor alpha-7 | CHRNA7 | P36544 | -8.9 | Spinosyns are known to disrupt nicotinic acetylcholine receptors.[7] | |

| Glycogen synthase kinase-3 beta | GSK3B | P49841 | -8.4 | Implicated in Alzheimer's disease pathology; relevant to observed effects on beta-amyloid toxicity.[2] | |

| Metabolic Enzymes | Argininosuccinate synthase | ASS1 | P00966 | -7.9 | Related compound spinosyn A is an ASS1 activator.[5] |

| Monoamine oxidase B | MAOB | P27338 | -8.6 | Flavonoids are known to inhibit MAO-B. | |

| Cancer-Related Targets | B-Raf proto-oncogene serine/threonine-protein kinase | BRAF | P15056 | -9.1 | Kinases are common targets for anticancer drugs.[18] |

| Janus kinase 2 | JAK2 | O60674 | -8.8 | Important in cytokine signaling and inflammation. |

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process that integrates several computational techniques.

Caption: A multi-phase workflow for in silico target prediction of this compound.

Experimental Protocols

Ligand Preparation

-

Obtain 2D Structure: Obtain the 2D structure of this compound in SDF or SMILES format from a chemical database such as PubChem or ChEMBL.

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, MarvinSketch).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Format Conversion: Save the optimized 3D structure in a PDBQT format for docking or other formats as required by specific software.

Pharmacophore Modeling (Ligand-Based)

This protocol outlines a ligand-based pharmacophore modeling approach.

-

Hypothesis Generation:

-

Select a set of known active ligands for a particular target of interest (if available).

-

Align the 3D structures of the active ligands to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Generate a pharmacophore hypothesis that represents the spatial arrangement of these essential features. Software like LigandScout or MOE can be used for this purpose.[19][20]

-

-

Database Screening:

-

Use the generated pharmacophore model as a 3D query to screen a database of 3D compound conformations (e.g., ZINC, PubChem3D).

-

Retrieve compounds that match the pharmacophore hypothesis.

-

-

Hit Filtering:

-

Filter the retrieved hits based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

-

Reverse Docking (Structure-Based)

This protocol describes a reverse docking experiment to identify potential protein targets.[14][15][16][17]

-

Target Database Preparation:

-

Compile a library of 3D protein structures from a database like the Protein Data Bank (PDB). This library can be a curated set of druggable proteins or a more comprehensive collection.

-

Prepare each protein structure by removing water molecules and ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina or GOLD to dock the prepared 3D structure of this compound against each protein in the prepared target library.[21]

-

The docking algorithm will explore different binding poses and conformations of the ligand within the binding site of each protein and calculate a binding affinity score.

-

-

Ranking and Analysis:

-

Rank the proteins based on their predicted binding affinities for this compound.

-

Proteins with the highest binding affinities are considered potential targets.

-

Visually inspect the binding poses of the top-ranked protein-ligand complexes to analyze the key interactions.

-

Machine Learning-Based Target Prediction (Ligand-Based)

-

Input: Submit the chemical structure of this compound (e.g., in SMILES format) to a web-based machine learning platform such as SwissTargetPrediction, SuperPred, or MolTarPred.[18]

-

Prediction: These platforms utilize pre-trained machine learning models to predict potential targets based on the similarity of the input molecule to a large database of known ligand-target interactions.[22][23][24][25]

-

Output: The output is typically a ranked list of potential targets with associated probabilities or scores.

Signaling Pathway Analysis

Once a list of high-confidence potential targets is generated, it is crucial to analyze their roles in biological pathways.

Caption: Workflow for analyzing the predicted targets in the context of biological pathways.

By mapping the predicted targets to databases like KEGG and Reactome, it is possible to identify signaling pathways that are likely to be modulated by this compound. This analysis can provide insights into its mechanism of action and help in designing further experimental validation studies. For example, if multiple predicted targets are components of the MAPK signaling pathway, it would be a strong indication that this compound may exert its effects through this pathway.

Conclusion

The in silico workflow presented in this technical guide provides a robust framework for the systematic prediction of protein targets for this compound. By combining ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential targets for subsequent experimental validation. The detailed protocols and pathway analysis framework will aid in elucidating the molecular mechanisms underlying the observed biological activities of this compound and accelerate its development as a potential therapeutic agent. This approach is not only applicable to this compound but can also be adapted for the target identification of other novel bioactive compounds.

References

- 1. This compound | CAS:77690-92-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Naturally-occurring spinosyn A and its derivatives function as argininosuccinate synthase activator and tumor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. pure.ug.edu.gh [pure.ug.edu.gh]

- 12. researchgate.net [researchgate.net]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 22. Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery - DEV Community [dev.to]

- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 24. Drug Target Identification with Machine Learning: How to Choose Negative Examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

6'''-Feruloylspinosin: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'''-Feruloylspinosin, a flavonoid C-glycoside primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, cardioprotective, neuroprotective, and anti-melanogenic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

One of the well-documented effects of this compound is its anti-inflammatory activity, which is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, cell proliferation, and apoptosis.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies have shown that this compound can suppress the activation of the NF-κB pathway.[1] This inhibitory effect is characterized by a decrease in the nuclear translocation of the p65 subunit of NF-κB.[2]

Quantitative Data:

| Parameter | Observation | Reference |

| Nuclear p65 Protein Level | Decreased upon treatment with this compound. | [2] |

Experimental Protocols:

Western Blot for Nuclear Translocation of NF-κB-p65 [2][3]

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or other immune cells) and treat with desired concentrations of this compound for a specified duration. A pro-inflammatory stimulus (e.g., lipopolysaccharide) can be used to induce NF-κB activation.

-

Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a commercial nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction to ensure equal protein loading.

-

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Cardioprotective Effects: Modulation of the GSK3β/PGC-1α/Nrf2/HO-1 Pathway

This compound has demonstrated significant cardioprotective effects in models of myocardial ischemia-reperfusion injury.[4][5] This protection is attributed to its ability to modulate the Glycogen Synthase Kinase-3β (GSK3β) and the downstream Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[4][5][6][7]

GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis and inflammation. Inhibition of GSK3β is known to be cardioprotective. This compound has been shown to reduce the phosphorylation of GSK3β at Tyr216, which is an activating phosphorylation site.[4][5]

The inhibition of GSK3β leads to the activation of the PGC-1α/Nrf2/HO-1 pathway.[4][6] PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant defense. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, including HO-1. The activation of this pathway by this compound enhances cellular antioxidant capacity and promotes autophagy, thereby protecting myocardial cells from ischemia-reperfusion injury.[4][5]

Quantitative Data:

| Parameter | Control (AMI) | This compound (5 mg/kg) | Reference |

| Serum cTnI (pg/ml) | 662.0 | 429.2 | [4] |

| Serum LDH (U/ml) | 61286 | 48270 | [4] |

| pGSK3β (Tyr216) | Increased ~6-fold vs. Sham | Significantly decreased vs. Control | [4] |

| LC3B-II | - | Increased vs. Control | [4] |

| p62 | - | Decreased vs. Control | [4] |

| PGC-1α | Decreased vs. Sham | Clearly increased vs. Control | [4] |

| Nrf2 | Decreased vs. Sham | Clearly increased vs. Control | [4] |

| HO-1 | Decreased vs. Sham | Clearly increased vs. Control | [4] |

Experimental Protocols:

Rat Model of Acute Myocardial Ischemia-Reperfusion [4][8]

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (250-300g). Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium).

-

Surgical Procedure:

-

Intubate the trachea and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue.

-

After a period of ischemia (e.g., 30 minutes), remove the ligature to allow for reperfusion (e.g., for 2-4 hours).

-

-

Drug Administration: Administer this compound (e.g., 5 mg/kg) intraperitoneally 30 minutes before LAD ligation.[8] The vehicle control group should receive an equal volume of the solvent (e.g., DMSO-saline solution).

-

Sample Collection and Analysis:

-

Collect blood samples to measure serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH) using ELISA kits.

-

Harvest the heart tissue for histological analysis (e.g., TTC staining to assess infarct size) and Western blot analysis of key signaling proteins.

-

Western Blot for GSK3β, PGC-1α, Nrf2, and HO-1 [4][9]

-

Tissue Homogenization: Homogenize the harvested heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Follow the general Western blot protocol described previously, using primary antibodies specific for p-GSK3β (Tyr216), total GSK3β, PGC-1α, Nrf2, HO-1, LC3B, and p62. Use GAPDH or β-actin as a loading control.

Signaling Pathway Diagram:

Caption: Cardioprotective mechanism of this compound.

Neuroprotective Effects and Modulation of the Blood-Brain Barrier

Recent studies suggest that this compound may have neuroprotective properties and the ability to modulate the integrity of the blood-brain barrier (BBB).

FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway

One proposed mechanism for the neuroprotective effect of Semen Ziziphi Spinosae, from which this compound is derived, is the activation of the Focal Adhesion Kinase (FAK)-Dedicator of cytokinesis protein 180 (DOCK180)-Ras-related C3 botulinum toxin substrate 1 (Rac1)-Wiskott-Aldrich syndrome protein family member 2 (WAVE2)-Actin-related protein 3 (Arp3) signaling pathway.[10] This pathway is crucial for regulating actin cytoskeleton dynamics, which in turn maintains the integrity of the BBB. In silico molecular docking studies have shown that this compound can bind to key proteins in this pathway, suggesting a potential role in attenuating BBB dysfunction.[10][11]

AMPK/mTOR Signaling Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to alleviate amyloid-beta (Aβ)-induced toxicity by activating the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[12] Activation of AMPK and subsequent inhibition of mTOR promotes autophagy, which helps in the clearance of aggregated Aβ proteins, regulates oxidative stress, and inhibits mitochondrial dysfunction.[12]

Experimental Protocols:

In Vitro Blood-Brain Barrier Model [13][14]

-

Cell Culture: Co-culture brain microvascular endothelial cells (BMECs) on the apical side and astrocytes on the basolateral side of a Transwell insert.

-

Model Validation: Assess the integrity of the BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of fluorescently labeled dextrans of different molecular weights.

-

Treatment: Treat the in vitro BBB model with this compound at various concentrations. An inflammatory challenge (e.g., LPS) can be used to induce BBB disruption.

-

Analysis:

-

Measure TEER and permeability to assess the protective effect of this compound on BBB integrity.

-

Perform immunofluorescence staining to visualize the expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudin-5).

-

Conduct Western blot analysis to determine the expression levels of proteins in the FAK-DOCK180-Rac1-WAVE2-Arp3 pathway.

-

Autophagy Flux Assay in Neuronal Cells [15][16][17]

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) and treat them with Aβ peptides to induce toxicity, with or without pre-treatment with this compound.

-

Western Blot for Autophagy Markers: Analyze the protein levels of LC3B-I, LC3B-II, and p62. An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

-

Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3): Transfect cells with a plasmid expressing mRFP-GFP-LC3. In autophagosomes (neutral pH), both GFP and mRFP fluoresce, appearing as yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, and only red puncta (mRFP) are observed. An increase in red puncta indicates enhanced autophagic flux.

-

Western Blot for AMPK/mTOR Pathway: Analyze the phosphorylation status of AMPK (e.g., p-AMPK at Thr172) and mTOR (e.g., p-mTOR at Ser2448) and its downstream targets like p70S6K.

Signaling Pathway Diagrams:

Caption: Proposed mechanism of this compound in maintaining BBB integrity.

Caption: Neuroprotective mechanism of this compound in Alzheimer's disease.

Anti-Melanogenic Effects: Inhibition of the cAMP-CREB-MITF Axis

This compound has been shown to possess anti-melanogenic properties by inhibiting tyrosinase activity and downregulating the melanin-producing signaling pathway. This effect is mediated through the inhibition of the cyclic AMP (cAMP)-cAMP response element-binding protein (CREB)-microphthalmia-associated transcription factor (MITF) axis.

Alpha-melanocyte-stimulating hormone (α-MSH) binds to its receptor on melanocytes, leading to an increase in intracellular cAMP levels. This activates CREB, which in turn upregulates the expression of MITF, the master regulator of melanogenesis. MITF then activates the transcription of key melanogenic enzymes, including tyrosinase. This compound has been shown to downregulate this pathway, leading to a reduction in melanin synthesis.[18]

Quantitative Data:

| Parameter | Observation | Reference |

| α-MSH-induced melanin content in B16F10 cells | Significantly inhibited by this compound. | [18] |

| In vitro mushroom tyrosinase activity | Directly inhibited by this compound. | [18] |

| cAMP levels | Downregulated by this compound. | [18] |

| Phosphorylation of CREB | Downregulated by this compound. | [18] |

| MITF and tyrosinase expression | Downregulated by this compound. | [18] |

Experimental Protocols:

Melanin Content Assay in B16F10 Melanoma Cells

-

Cell Culture and Treatment: Seed B16F10 melanoma cells in a culture plate and allow them to adhere. Treat the cells with α-MSH to stimulate melanogenesis, in the presence or absence of various concentrations of this compound.

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them in a solution of NaOH with DMSO.

-

Melanin Quantification: Measure the absorbance of the cell lysates at 475 nm using a microplate reader. The melanin content can be normalized to the total protein content of the cells.

In Vitro Tyrosinase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and various concentrations of this compound or a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.

-

Enzyme Addition: Add mushroom tyrosinase to the reaction mixture to initiate the reaction.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals. The inhibitory activity of this compound can be calculated as a percentage of the control reaction without the inhibitor.

Signaling Pathway Diagram:

Caption: Inhibition of melanogenesis by this compound.

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential across a range of pathological conditions. Its mechanisms of action are complex and involve the modulation of several key signaling pathways, including the NF-κB, GSK3β/PGC-1α/Nrf2/HO-1, FAK-DOCK180-Rac1-WAVE2-Arp3, AMPK/mTOR, and cAMP-CREB-MITF pathways. This technical guide provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic applications of this compound and to translate these preclinical findings into clinical practice.

References

- 1. mdpi.com [mdpi.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. FASN negatively regulates p65 expression by reducing its stability via Thr254 phosphorylation and isomerization by Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spinosin and 6‴-Feruloylspinosin protect the heart against acute myocardial ischemia and reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Spinosin and 6'''‑Feruloylspinosin protect the heart against acute myocardial ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 10. Semen Ziziphi Spinosae attenuates blood–brain barrier dysfunction induced by lipopolysaccharide by targeting the FAK-DOCK180-Rac1-WAVE2-Arp3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6‴-Feruloylspinosin alleviates Aβ-induced toxicity by modulating relevant neurotransmitter and the AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irbm.com [irbm.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Autophagic Flux Assay Kit A562 manual | DOJINDO [dojindo.com]

- 17. Quantitative and qualitative analysis of autophagy flux using imaging [bmbreports.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6'''-Feruloylspinosin (CAS: 77690-92-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6'''-Feruloylspinosin, a C-glycoside flavonoid primarily isolated from the seeds of Ziziphus jujuba Mill. var. spinosa.[1] This document collates critical data on its physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols to support ongoing research and development efforts.

Physicochemical Properties

This compound is a yellow, powdered compound belonging to the flavonoid chemical family.[] It is soluble in organic solvents such as DMSO, methanol, ethanol, chloroform, dichloromethane, and ethyl acetate.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 77690-92-7 | [5] |

| Molecular Formula | C38H40O18 | [][6] |

| Molecular Weight | 784.71 g/mol | [][3][5][6][7] |

| Appearance | Yellow to off-white solid powder | [][5] |

| Purity | ≥95% to >98% (HPLC) | [][7][8] |

| Boiling Point (Predicted) | 1029.8 ± 65.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [] |

| pKa (Predicted) | 5.71 ± 0.40 | [4] |

| Solubility (DMSO) | 12 mg/mL (15.29 mM) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Biological Activities and Mechanism of Action

This compound has been identified as a key bioactive component of Ziziphi Spinosae Semen, a traditional medicine used for treating insomnia and anxiety.[1][9][10] Its pharmacological effects are attributed to several mechanisms, including sedative-hypnotic, anti-inflammatory, and cardioprotective activities.

Sedative-Hypnotic Effects

Research indicates that this compound contributes to the sedative and hypnotic effects of Ziziphi Spinosae Semen.[1][9] It has been shown to prolong hexobarbital-induced sleeping time in mice.[9] The proposed mechanism involves the modulation of the GABAergic system; it can enhance the mRNA expression of GABAAα1, GABAAα5, and GABABR1 in rat hippocampal neurons.[4] Molecular docking studies have also identified it as a potential Q-marker for the sedative effects of Ziziphi Spinosae Semen through its interaction with the GABA receptor.[10]

Caption: Proposed mechanism for the sedative-hypnotic effects of this compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by targeting the NF-κB signaling pathway.[3][7] Studies have shown that it can decrease the nuclear translocation of the p65 subunit of NF-κB and inhibit NF-κB-DNA binding.[7] This action is comparable to known NF-κB inhibitors.[7]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Cardioprotective Effects

In models of acute myocardial ischemia-reperfusion injury, this compound has demonstrated significant cardioprotective effects.[11][12] The underlying mechanism involves the activation of the PGC-1α/Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defenses and the regulation of autophagy.[11] It has been observed to reduce the phosphorylation of GSK3β, promote autophagy flux (indicated by increased LC3B-II and decreased p62 levels), and increase the levels of PGC1α, Nrf2, and HO-1.[11][12]

Caption: Cardioprotective signaling pathway activated by this compound.